molecular formula C7H11F3O2 B14210530 4,4,4-Trifluoro-3-(methoxymethoxy)-3-methylbut-1-ene CAS No. 831217-87-9

4,4,4-Trifluoro-3-(methoxymethoxy)-3-methylbut-1-ene

Cat. No.: B14210530
CAS No.: 831217-87-9
M. Wt: 184.16 g/mol
InChI Key: SPEKJWQUQZUICD-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(methoxymethoxy)-3-methylbut-1-ene is a fluorinated organic compound characterized by the presence of trifluoromethyl and methoxymethoxy groups attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(methoxymethoxy)-3-methylbut-1-ene typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of trifluoroacetyl chloride with vinyl ethers in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like acetonitrile, and the product is purified through distillation or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(methoxymethoxy)-3-methylbut-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

4,4,4-Trifluoro-3-(methoxymethoxy)-3-methylbut-1-ene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(methoxymethoxy)-3-methylbut-1-ene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-3-hydroxy-3-methylbutanoate: A similar compound with a hydroxyl group instead of a methoxymethoxy group.

    4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enoic acid: Another fluorinated compound with different functional groups.

Uniqueness

4,4,4-Trifluoro-3-(methoxymethoxy)-3-methylbut-1-ene is unique due to its combination of trifluoromethyl and methoxymethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

831217-87-9

Molecular Formula

C7H11F3O2

Molecular Weight

184.16 g/mol

IUPAC Name

4,4,4-trifluoro-3-(methoxymethoxy)-3-methylbut-1-ene

InChI

InChI=1S/C7H11F3O2/c1-4-6(2,7(8,9)10)12-5-11-3/h4H,1,5H2,2-3H3

InChI Key

SPEKJWQUQZUICD-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)(C(F)(F)F)OCOC

Origin of Product

United States

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